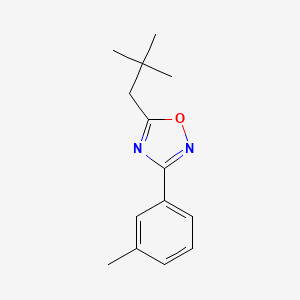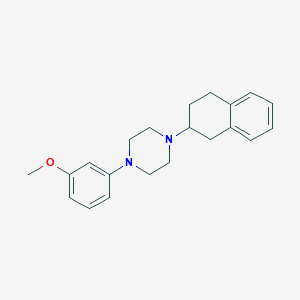![molecular formula C19H31N3O4 B5318028 4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMFUMFA and has a unique chemical structure that makes it an interesting subject of study.
Wissenschaftliche Forschungsanwendungen
DMFUMFA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. DMFUMFA has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of DMFUMFA is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. DMFUMFA has also been found to modulate the immune response and reduce oxidative stress.
Biochemical and Physiological Effects
DMFUMFA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune response. DMFUMFA has also been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DMFUMFA has several advantages for lab experiments. It is stable and can be easily synthesized in high yield and purity. DMFUMFA is also soluble in water and other common solvents, making it easy to use in various experimental setups. However, DMFUMFA has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DMFUMFA. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. DMFUMFA has also been studied for its potential use in cancer treatment, and further research in this area is needed. Additionally, more studies are needed to fully understand the mechanism of action of DMFUMFA and its potential side effects.
Conclusion
In conclusion, DMFUMFA is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. Its unique chemical structure, anti-inflammatory, anti-tumor, and anti-viral properties make it an interesting subject of study. Further research is needed to fully understand the mechanism of action of DMFUMFA and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of DMFUMFA involves a multi-step process that includes the reaction of 5-(4-morpholinylmethyl)-3-furoic acid with 4-aminobutanol and subsequent reactions with formaldehyde and dimethylamine. The final product is obtained after purification and isolation steps. This method has been optimized to produce DMFUMFA in high yield and purity.
Eigenschaften
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[5-(morpholin-4-ylmethyl)furan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-20(2)15-19(24)4-3-6-22(7-5-19)18(23)16-12-17(26-14-16)13-21-8-10-25-11-9-21/h12,14,24H,3-11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFGVCOZLHHCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)C2=COC(=C2)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)

![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)
![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)

![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)